7-bromo-1,1-difluoro-2,3-dihydro-1H-indene
Description
7-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is a halogenated dihydroindene derivative characterized by a bicyclic structure with bromine at position 7 and two fluorine atoms at position 1. Its molecular formula is C₉H₇BrF₂, and the SMILES notation is C1CC(C2=C1C=CC(=C2)Br)(F)F .
Properties
CAS No. |
1780650-67-0 |
|---|---|
Molecular Formula |
C9H7BrF2 |
Molecular Weight |
233.05 g/mol |
IUPAC Name |
4-bromo-3,3-difluoro-1,2-dihydroindene |
InChI |
InChI=1S/C9H7BrF2/c10-7-3-1-2-6-4-5-9(11,12)8(6)7/h1-3H,4-5H2 |
InChI Key |
NHIVOASMJIREER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC=C2Br)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,1-difluoro-2,3-dihydro-1H-indene typically involves the bromination of 1,1-difluoro-2,3-dihydro-1H-indene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the handling of bromine and fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,1-difluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the indene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 7-amino-1,1-difluoro-2,3-dihydro-1H-indene.
Oxidation: Formation of this compound-2-one.
Reduction: Formation of 1,1-difluoro-2,3-dihydro-1H-indene.
Scientific Research Applications
7-bromo-1,1-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-1,1-difluoro-2,3-dihydro-1H-indene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
A. Halogen Positional Isomers
- 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene : This isomer differs only in bromine placement (position 6 vs. 7). The molecular formula remains identical, but the shifted bromine alters electronic distribution and steric interactions. Computational modeling suggests that bromine at position 7 may enhance π-π stacking in aromatic systems compared to position 6 .
B. Functional Group Variations
- 4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives : These compounds exhibit strong antiproliferative activity (e.g., inhibition rates >50% at 1 mM) due to electron-donating methoxy groups enhancing tubulin binding. In contrast, the electron-withdrawing halogens in 7-bromo-1,1-difluoro likely reduce such activity unless compensated by halogen bonding .
- Diaporindenes A–D: Natural 2,3-dihydro-1H-indene isomers with fused benzodioxan moieties.
Physicochemical Properties
- Lipophilicity: Bromine and fluorine increase logP compared to non-halogenated indenes, enhancing membrane permeability but reducing aqueous solubility.
- Electron Effects : The electron-withdrawing nature of halogens lowers HOMO/LUMO energies, as seen in similar difluoroindene derivatives (HOMO: −0.187 to −0.056 kcal/mol) .
Toxicity Considerations
Biological Activity
7-Bromo-1,1-difluoro-2,3-dihydro-1H-indene (C₉H₇BrF₂) is a halogenated indene derivative that has garnered attention for its potential biological activities. The unique substitution pattern, characterized by a bromine atom and two fluorine atoms, enhances its reactivity and may influence its interactions with biological targets. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₉H₇BrF₂
- Molecular Weight : 233.05 g/mol
- Structural Features : The compound features a bromine atom and two fluorine atoms attached to the indene ring, which significantly impacts its chemical reactivity and biological properties.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of halogen atoms often enhances lipophilicity and reactivity, potentially increasing binding affinity to biological targets. These interactions can lead to inhibition or activation of various biochemical pathways.
Comparative Analysis with Similar Compounds
The following table summarizes key structural and biological aspects of this compound compared to related compounds:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| This compound | Bromine and two fluorine atoms on indene ring | Antimicrobial, anti-inflammatory, anticancer |
| 5-Bromo-2,2-difluoro-2,3-dihydro-1H-indene | Bromine and difluoromethyl groups | Antimicrobial |
| 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene | Different substitution pattern | Potentially distinct biological activities |
Case Studies and Research Findings
Recent studies have highlighted the importance of halogenated compounds in drug development. For instance:
- Antimalarial Activity : Research has indicated that halogenated compounds exhibit enhanced potency against malaria parasites by targeting specific enzymes like dihydroorotate dehydrogenase (DHODH). Although not directly tested on this compound, these findings suggest a promising avenue for exploration in antimalarial drug design .
- Mechanistic Insights : A study involving similar compounds demonstrated that halogen substitutions can lead to significant binding energy in enzyme-inhibitor interactions. This suggests that this compound could possess unique binding characteristics that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
